molecular formula C16H19NO3 B15194108 alpha-Erythroidine CAS No. 466-80-8

alpha-Erythroidine

Cat. No.: B15194108
CAS No.: 466-80-8
M. Wt: 273.33 g/mol
InChI Key: IXPDLJKEPLTCOU-FFSVYQOJSA-N
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Description

Alpha-Erythroidine is a naturally occurring alkaloid found in various species of the Erythrina genus. It is known for its pharmacological properties, particularly its neuromuscular blocking activity, which is similar to that of curare. The compound has a molecular formula of C16H19NO3 and a molecular weight of 273.33 g/mol .

Preparation Methods

Alpha-Erythroidine can be synthesized through several synthetic routes. One common method involves the extraction of the compound from the stem bark of Erythrina species using methanolic extraction . The synthetic pathways to erythrina alkaloids often involve phenol oxidation and other related reactions . Industrial production methods typically focus on optimizing these extraction and synthesis processes to yield higher quantities of the compound.

Chemical Reactions Analysis

Alpha-Erythroidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of its oxo-derivatives .

Mechanism of Action

The mechanism of action of alpha-Erythroidine involves its interaction with nicotinic acetylcholine receptors in the neuromuscular junction. By binding to these receptors, this compound inhibits the transmission of nerve impulses to muscles, leading to muscle relaxation and paralysis . This mechanism is similar to that of other neuromuscular blocking agents, making this compound a valuable compound for studying neuromuscular function and developing new therapeutic agents.

Comparison with Similar Compounds

Properties

CAS No.

466-80-8

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(1S,7S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2,12,14-trien-4-one

InChI

InChI=1S/C16H19NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2-3,5,8,11,13H,4,6-7,9-10H2,1H3/t11-,13+,16+/m1/s1

InChI Key

IXPDLJKEPLTCOU-FFSVYQOJSA-N

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2CC[C@H]4C3=CC(=O)OC4)C=C1

Canonical SMILES

COC1CC23C(=CCN2CCC4C3=CC(=O)OC4)C=C1

Origin of Product

United States

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